molecular formula C12H15NO3 B12616166 Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate CAS No. 917872-64-1

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate

Cat. No.: B12616166
CAS No.: 917872-64-1
M. Wt: 221.25 g/mol
InChI Key: JVQOTZBKQUOBAK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Ethyl 3-(2-amino-5-methylphenoxy)propan-2-ol.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate
  • Ethyl 3-(2-amino-5-ethylphenoxy)prop-2-enoate
  • Ethyl 3-(2-amino-5-methoxyphenoxy)prop-2-enoate

Uniqueness

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is unique due to the presence of the methyl group at the 5-position of the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.

Properties

CAS No.

917872-64-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-8H,3,13H2,1-2H3

InChI Key

JVQOTZBKQUOBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=C(C=CC(=C1)C)N

Origin of Product

United States

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